2-Phenoxy-6-chlorobenzothiazole

描述

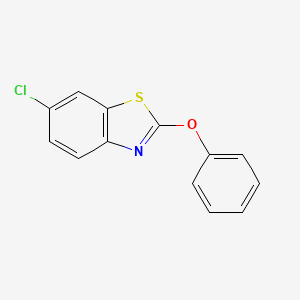

2-Phenoxy-6-chlorobenzothiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzothiazole ring substituted with a phenoxy group at the 2-position and a chlorine atom at the 6-position. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-6-chlorobenzothiazole typically involves the reaction of 2-aminobenzothiazole with phenol derivatives under specific conditions. One common method is the nucleophilic substitution reaction where 2-amino-6-chlorobenzothiazole reacts with phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency and minimize the production of by-products.

化学反应分析

Types of Reactions: 2-Phenoxy-6-chlorobenzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the 5-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated benzothiazole derivatives.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including 2-phenoxy-6-chlorobenzothiazole, in cancer therapy. These compounds exhibit significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, a study synthesized novel benzothiazole derivatives that demonstrated potent anti-tumor effects, particularly against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. The compound showed the ability to induce apoptosis and arrest the cell cycle, indicating its potential as a dual-action therapeutic agent targeting both cancer and inflammation pathways .

Anti-inflammatory Properties

The compound's structure allows it to modulate inflammatory responses, making it a candidate for treating conditions where inflammation plays a critical role in disease progression. The inhibition of inflammatory cytokines such as IL-6 and TNF-α has been observed with certain benzothiazole derivatives, suggesting that modifications to the benzothiazole nucleus can enhance these properties .

Antimicrobial Activity

Bactericidal Effects

this compound exhibits notable antibacterial activity against various pathogens. Research indicates that derivatives of benzothiazole can outperform traditional antibiotics like triclocarban (TCC) against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. For example, specific derivatives demonstrated minimum inhibitory concentration (MIC) values lower than those of TCC, highlighting their potential as effective alternatives in treating infections caused by resistant strains .

Mechanism of Action

The introduction of the benzothiazole moiety into different compounds has been shown to enhance their antimicrobial properties significantly. The structural modifications often lead to improved interaction with bacterial targets, resulting in increased efficacy against common pathogens .

Corrosion Inhibition

Synergistic Effects in Corrosion Control

this compound has also been studied for its role as a corrosion inhibitor. It has demonstrated synergistic effects when used alongside other inhibitors like propargyl alcohol in acidic environments (e.g., boiling hydrochloric acid). This application is particularly relevant in industrial settings where metal protection from corrosive agents is crucial .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

作用机制

The mechanism of action of 2-Phenoxy-6-chlorobenzothiazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, thereby exerting antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

相似化合物的比较

2-Phenylbenzothiazole: Lacks the chlorine substituent and has different biological activities.

2-Chlorobenzothiazole: Lacks the phenoxy group and has distinct chemical properties.

6-Chlorobenzothiazole: Similar structure but without the phenoxy group.

Uniqueness: 2-Phenoxy-6-chlorobenzothiazole is unique due to the presence of both the phenoxy and chlorine substituents, which confer specific chemical and biological properties. This combination of substituents can enhance the compound’s reactivity and its potential as a therapeutic agent.

生物活性

2-Phenoxy-6-chlorobenzothiazole is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. The presence of the phenoxy group at the 2-position and a chlorine atom at the 6-position enhances its biological properties. Various synthetic routes exist for producing this compound, often involving nucleophilic substitution reactions or cyclization methods.

Biological Activities

The biological activities of this compound include:

- Anticancer Properties : Several studies have demonstrated that benzothiazole derivatives exhibit potent anticancer activity. For instance, compounds similar to this compound have shown significant inhibition of cancer cell proliferation in various human cancer cell lines, including lung and breast cancer cells. One study reported that derivatives with specific substitutions could induce apoptosis and cell cycle arrest in A431 and A549 cell lines at concentrations as low as 1 μM .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Research indicates that benzothiazoles can effectively inhibit both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting antifungal activity comparable to standard treatments against pathogens like Aspergillus flavus and Candida albicans .

Anticancer Activity

In a study focusing on the structure-activity relationship (SAR) of benzothiazole derivatives, this compound was shown to possess significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds ranged from 0.24 to 0.92 µM across different cell types, indicating strong antiproliferative effects .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 0.24 | Apoptosis induction |

| A549 (Lung) | 0.44 | Cell cycle arrest |

| HT-29 (Colon) | 0.92 | Caspase activation |

Antimicrobial Activity

A series of experiments assessed the antimicrobial effectiveness of various benzothiazole derivatives, including this compound. The results indicated moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 25 µg/mL to 100 µg/mL for different strains .

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 50 | Moderate |

| Escherichia coli | 75 | Moderate |

| Candida albicans | 100 | Weak |

常见问题

Basic Research Questions

Q. What are the established synthetic protocols for 2-Phenoxy-6-chlorobenzothiazole, and how can reaction conditions be optimized for yield?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, substituting a chloro group at the 6-position of benzothiazole with phenoxy groups under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) is common. Optimization may include adjusting reaction time, temperature, and stoichiometric ratios of reagents. Thin-layer chromatography (TLC) and melting point determination are critical for monitoring purity . For structurally similar analogs (e.g., 7-chloro-6-fluoro-benzothiazoles), Vilsmeier-Haack reagent has been used for formylation, suggesting adaptable methodologies for functionalization .

Q. How is the purity and structural integrity of this compound validated in experimental settings?

Standard characterization includes:

- 1H-NMR : To confirm substituent positions and integration ratios.

- X-ray crystallography : For unambiguous structural confirmation, as demonstrated for fluorinated benzothiazole derivatives .

- HPLC/GC-MS : To assess purity (>95% is typical for research-grade compounds) .

- Melting point analysis : Consistency with literature values indicates purity .

Q. What solvent systems are recommended for handling this compound in solubility-dependent assays?

Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s aromatic and heterocyclic nature. For in vitro studies, ensure compatibility with biological buffers (e.g., PBS). Always pre-test solubility via the shake-flask method, and validate using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound derivatives?

- Substituent variation : Introduce electron-withdrawing/donating groups (e.g., NO₂, OCH₃) at the phenoxy or benzothiazole positions to modulate electronic effects.

- Bioisosteric replacement : Replace the chlorophenyl group with fluorophenyl or thiophene moieties to assess potency changes.

- In vivo screening : Prioritize derivatives with in vitro activity (e.g., IC₅₀ < 10 µM) for analgesic, anti-inflammatory, or antimicrobial assays, as seen in related benzothiazoles .

Q. What advanced analytical techniques are suitable for resolving contradictory bioactivity data across studies?

- Metabolite profiling : Use LC-HRMS to identify degradation products or reactive intermediates that may confound results.

- Molecular docking : Compare binding affinities of derivatives with target proteins (e.g., COX-2 for anti-inflammatory activity) to rationalize discrepancies .

- Dose-response curves : Re-evaluate activity across a wider concentration range to rule out false negatives/positives .

Q. How can computational methods enhance the design of this compound-based inhibitors?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic prioritization.

- MD simulations : Model ligand-protein interactions over time to assess binding stability.

- QSAR models : Corrogate substituent effects with bioactivity data to identify critical functional groups .

Q. What strategies mitigate toxicity risks during in vivo evaluation of this compound analogs?

- ADMET profiling : Use in silico tools (e.g., SwissADME) to predict absorption, hepatotoxicity, and CYP inhibition.

- Acute toxicity studies : Start with low doses (≤10 mg/kg in rodents) and monitor hepatic/renal biomarkers (ALT, creatinine).

- Metabolic stability assays : Incubate compounds with liver microsomes to identify rapid degradation pathways .

Q. How should researchers address batch-to-batch variability in synthetic yields or bioactivity?

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) during synthesis.

- Strict QC protocols : Standardize purification (e.g., column chromatography with fixed solvent ratios) and storage conditions (e.g., desiccated, -20°C) .

Q. Methodological Considerations

Q. What safety protocols are critical when handling this compound in the laboratory?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation.

- Waste disposal : Segregate halogenated waste for incineration, adhering to EPA/DOT regulations .

Q. How can researchers validate the reproducibility of pharmacological data across independent studies?

- Blinded experiments : Assign compound codes to eliminate observer bias.

- Positive controls : Include known inhibitors (e.g., aspirin for anti-inflammatory assays) to benchmark activity.

- Inter-lab collaboration : Share standardized protocols and reference samples to harmonize methodologies .

属性

IUPAC Name |

6-chloro-2-phenoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNOS/c14-9-6-7-11-12(8-9)17-13(15-11)16-10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSHJNMVLKXMHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC3=C(S2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。